N-({N'-[(E)-(4-Tert-butylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
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Overview
Description
N-({N’-[(E)-(4-Tert-butylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a hydrazinecarbonyl group, and a tert-butylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(4-Tert-butylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the condensation of 4-tert-butylbenzaldehyde with hydrazinecarboxamide, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(4-Tert-butylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.
Substitution: The tert-butylphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the tert-butylphenyl moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(4-Tert-butylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide: Similar structure but with a nitrophenyl group instead of a tert-butylphenyl group.
N-({N’-[(E)-(4-Methylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide: Similar structure but with a methylphenyl group instead of a tert-butylphenyl group.
Uniqueness
N-({N’-[(E)-(4-Tert-butylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is unique due to the presence of the tert-butylphenyl moiety, which can influence its chemical reactivity and biological activity. The bulky tert-butyl group can provide steric hindrance, affecting the compound’s interactions with other molecules and potentially enhancing its stability and selectivity in various applications.
Properties
Molecular Formula |
C18H21N3O3 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H21N3O3/c1-18(2,3)14-8-6-13(7-9-14)11-20-21-16(22)12-19-17(23)15-5-4-10-24-15/h4-11H,12H2,1-3H3,(H,19,23)(H,21,22)/b20-11+ |
InChI Key |
YCZKFWWHWGIUOK-RGVLZGJSSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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